molecular formula C5H8N2O2 B14652938 1-(2-Hydroxyethyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 51649-01-5

1-(2-Hydroxyethyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B14652938
CAS No.: 51649-01-5
M. Wt: 128.13 g/mol
InChI Key: VGRRSFLZALJQNT-UHFFFAOYSA-N
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Description

2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the condensation of potassium cyanate (KCNO) or urea with carbonyl compounds containing functional groups . Another method is the Debus-Radiszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-2-carboxylic acid derivatives, while reduction can yield imidazolidine derivatives .

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In antiviral applications, it interferes with viral replication by targeting viral enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- can be compared with other imidazole derivatives such as 1,3-dihydro-2H-imidazol-2-ylidene and 1,3-dihydro-4,5-difuryl-2H-imidazol-2-one . While these compounds share a similar core structure, they differ in their substituents and, consequently, their chemical and biological properties. For example, 1,3-dihydro-2H-imidazol-2-ylidene is known for its catalytic properties, while 1,3-dihydro-4,5-difuryl-2H-imidazol-2-one exhibits unique optical properties . The uniqueness of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- lies in its specific substituent, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

51649-01-5

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1H-imidazol-2-one

InChI

InChI=1S/C5H8N2O2/c8-4-3-7-2-1-6-5(7)9/h1-2,8H,3-4H2,(H,6,9)

InChI Key

VGRRSFLZALJQNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N1)CCO

Origin of Product

United States

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